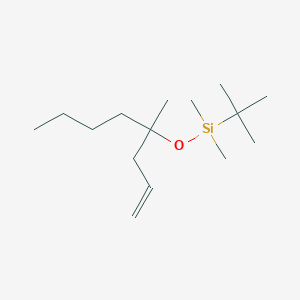
tert-Butyldimethyl((4-methyloct-1-en-4-yl)oxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyldimethyl((4-methyloct-1-en-4-yl)oxy)silane is a chemical compound with the molecular formula C15H32OSi and a molecular weight of 256.5 g/mol. It is an intermediate in the synthesis of Misoprostol, a cytoprotective prostaglandin PGE analogue. The compound appears as a pale yellow oil and is soluble in dichloromethane (DCM) and ethyl acetate.
Méthodes De Préparation
The synthesis of tert-Butyldimethyl((4-methyloct-1-en-4-yl)oxy)silane involves several steps. One common method includes the reaction of 4-methyloct-1-en-4-ol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
tert-Butyldimethyl((4-methyloct-1-en-4-yl)oxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into silanes or silanols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the tert-butyldimethylsilyl group is replaced by other functional groups using reagents like tetrabutylammonium fluoride (TBAF) or hydrochloric acid.
Applications De Recherche Scientifique
tert-Butyldimethyl((4-methyloct-1-en-4-yl)oxy)silane is primarily used as an intermediate in the synthesis of Misoprostol. Misoprostol is a medication used to prevent stomach ulcers, induce labor, and treat postpartum hemorrhage. The compound’s role as an intermediate makes it valuable in pharmaceutical research and development. Additionally, it may be used in organic synthesis and materials science for the preparation of other silicon-containing compounds.
Mécanisme D'action
As an intermediate, tert-Butyldimethyl((4-methyloct-1-en-4-yl)oxy)silane itself does not have a direct mechanism of action. its role in the synthesis of Misoprostol involves the protection of hydroxyl groups during chemical reactions. The tert-butyldimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site until the desired transformation is complete.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyldimethyl((4-methyloct-1-en-4-yl)oxy)silane include other silyl ethers such as:
tert-Butyldimethylsilyl chloride: Used as a reagent for the protection of hydroxyl groups.
Trimethylsilyl chloride: Another silylating agent used for similar purposes.
Triisopropylsilyl chloride: Offers greater steric protection compared to tert-butyldimethylsilyl chloride.
These compounds share similar chemical properties and applications but differ in their steric and electronic effects, which can influence the outcome of chemical reactions.
Propriétés
Formule moléculaire |
C15H32OSi |
|---|---|
Poids moléculaire |
256.50 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(4-methyloct-1-en-4-yloxy)silane |
InChI |
InChI=1S/C15H32OSi/c1-9-11-13-15(6,12-10-2)16-17(7,8)14(3,4)5/h10H,2,9,11-13H2,1,3-8H3 |
Clé InChI |
UKZGYBUPFFVWES-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(CC=C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















